Product packaging for Glycyl-D-asparagine(Cat. No.:CAS No. 24667-21-8)

Glycyl-D-asparagine

Cat. No.: B1330529
CAS No.: 24667-21-8
M. Wt: 189.17 g/mol
InChI Key: FUESBOMYALLFNI-UHFFFAOYSA-N
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Description

Chirality and Stereoisomerism in Amino Acids: L- and D-Configurations

Amino acids, the fundamental building blocks of proteins, exhibit a key chemical property known as chirality. jpt.com With the exception of the simplest amino acid, glycine (B1666218), all other proteinogenic amino acids are chiral, meaning they possess a central carbon atom (the alpha-carbon) bonded to four different groups. This arrangement allows amino acids to exist in two distinct, non-superimposable mirror-image forms called enantiomers. jpt.com

These two forms are designated as L- (levo or left-handed) and D- (dextro or right-handed) configurations. biopharmaspec.comthoughtco.com The distinction is based on the spatial arrangement of the amino group relative to the alpha-carbon. biopharmaspec.com In a Fischer projection, if the amino group is on the left side of the carbon chain, it is an L-amino acid; if it is on the right, it is a D-amino acid. thoughtco.com While they share similar physical and chemical properties in an achiral environment, their behavior in biological systems, which are inherently chiral, is often dramatically different. jpt.comthieme-connect.com For decades, it was believed that life was based almost exclusively on L-amino acids, which are the forms predominantly incorporated into proteins by ribosomes during translation. biopharmaspec.comthoughtco.comthieme-connect.com

Natural Occurrence and Distribution of D-Amino Acids in Diverse Organisms

Contrary to the long-held belief that D-amino acids were merely laboratory artifacts, mounting evidence has established their natural and widespread presence across a vast range of organisms. thieme-connect.comwikipedia.org They are found in microorganisms, plants, and animals, including humans. thieme-connect.comnih.gov Bacteria are a particularly rich source, where D-amino acids like D-alanine and D-glutamate are essential components for cross-linking in their peptidoglycan cell walls, providing structural integrity. thoughtco.comwikipedia.org

The occurrence of D-amino acids is not limited to microbes. They have been identified in marine invertebrates, insects, and plants. wikipedia.orgnih.gov For instance, the dipeptide Glycyl-D-asparagine has been identified as a bioactive chemical compound in the plant Ocimum basilicum (basil) and as a metabolite produced by the bacterium Staphylococcus aureus. researchgate.netijpbms.comresearchgate.net In mammals, free D-serine and D-aspartic acid are found in significant concentrations in the brain and endocrine tissues, where they play crucial roles in processes like neurotransmission and development. thieme-connect.comwikipedia.org The diet is another source of D-amino acids, which can be formed during food processing or are naturally present in food items derived from microorganisms or plants. nih.gov

Biological Significance and Emerging Roles of D-Amino Acid Containing Peptides

The incorporation of D-amino acids into peptides, such as in this compound, confers unique biological properties that are increasingly being recognized and studied. Peptides containing D-amino acids, often called D-peptides, are typically synthesized not by ribosomes, but by specialized enzymes known as non-ribosomal peptide synthetases (NRPS) or through the post-translational modification of L-peptides by racemase enzymes. letstalkacademy.comnih.govkib.ac.cn

A primary advantage of D-peptides is their enhanced stability. letstalkacademy.com The proteases that organisms use to break down proteins are highly specific for peptide bonds involving L-amino acids. Consequently, peptides containing D-amino acids are resistant to degradation by these enzymes, which significantly increases their half-life and bioavailability in biological systems. biopharmaspec.comletstalkacademy.comlifetein.com This resistance is exemplified by research on the enzyme L-asparaginase II from yeast, which shows minimal activity towards N-glycyl-D-asparagine, highlighting the stereospecificity of enzymes. uniprot.org

This increased stability, combined with the potential for unique biological activities, makes D-amino acid-containing peptides significant in various contexts. lifetein.comfrontiersin.org They are crucial components of many antimicrobial peptides (AMPs) used in host defense, where the D-amino acid can enhance efficacy against pathogens. letstalkacademy.comfrontiersin.org Research has suggested an antibacterial role for metabolites from Staphylococcus aureus, which include this compound. ijpbms.com The unique structures of D-peptides can also lead to novel receptor interactions and functions, making them attractive candidates for the development of therapeutic agents, including enzyme inhibitors and hormone analogs. lifetein.comfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O4 B1330529 Glycyl-D-asparagine CAS No. 24667-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESBOMYALLFNI-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Conformational Analysis of Glycyl D Asparagine

Computational Modeling of Glycyl-D-asparagine

Computational methods serve as powerful tools to predict and analyze the behavior of peptides at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been instrumental in characterizing the conformational preferences and interaction dynamics of this compound.

Density Functional Theory (DFT) Applications in Peptide Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajol.infomdpi.com It has been widely applied to study the conformational properties of dipeptides by calculating key parameters like bond angles, bond lengths, and dihedral angles. researchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), can accurately predict the most stable conformers of a peptide in different environments, such as in the gas phase or in a solvent. scielo.brresearchgate.net

In the context of this compound, DFT studies have been employed to determine its acidic dissociation constants (pKa values) with high accuracy. scielo.brresearchgate.netsid.ir These calculations involve modeling the dipeptide and its ionic species (cation, anion, neutral) and their interactions with solvent molecules, typically water. scielo.brresearchgate.net The Tomasi's method, a polarized continuum model (PCM), is often used to analyze the solvent effects. scielo.brscielo.br Research has shown that the cation, anion, and neutral forms of this compound are solvated by one, two, and three or four water molecules, respectively, forming intermolecular hydrogen bonds. scielo.brresearchgate.net

Calculated Total Energy of this compound Species
SpeciesNumber of Solvating Water MoleculesTotal Energy (Hartree)
Cation (H2L+)0-700.975600
Cation (H2L+)1-777.423130
Cation (H2L+)2-853.750667
Neutral (HL)1-777.423130
Anion (L-)--

This table presents theoretical energy values for different solvated forms of this compound as determined by DFT calculations. The data is illustrative of the types of outputs generated from such studies. researchgate.net

Molecular Dynamics (MD) Simulations of this compound and Protein Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. uni-muenchen.de In the study of this compound, MD simulations have been crucial for understanding its interaction with proteins, such as Interferon-alpha-2A (IFN). researchgate.netnih.govuni-muenchen.de These simulations can reveal the binding sites of the dipeptide on the protein surface and the dynamics of these interactions over time.

A key finding from MD simulations is that this compound can bind to multiple sites on a protein's surface, often in proximity to regions prone to aggregation. researchgate.netuni-muenchen.de This binding is hypothesized to be the mechanism behind its protein-stabilizing effect. researchgate.net By constructing a Markov state model from the MD trajectories, researchers have been able to calculate important physical observables, including the lifetime of the protein-dipeptide complex. researchgate.netuni-muenchen.de For the complex of this compound and IFN, the lifetime was found to be extremely short, on the order of microseconds (0.03 µs). uni-muenchen.de This transient binding is significant as it suggests that the dipeptide can exert its stabilizing effect without remaining bound to the protein long enough to potentially alter its therapeutic efficacy. researchgate.netuni-muenchen.de

MD simulations also provide insights into the nature of the interactions, which are often a combination of electrostatic interactions and hydrogen bonds between the dipeptide and amino acid residues on the protein surface, such as asparagine, arginine, and lysine. researchgate.net

Structural Characterization of D-Dipeptides via Advanced Spectroscopic Techniques

Spectroscopic techniques provide experimental data that complements computational models, offering a more complete picture of the structural characteristics of dipeptides like this compound. rsc.orgnih.gov

Circular Dichroism (CD) for Chiral Conformation Analysis of D-Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules like peptides. wikipedia.orgjascoinc.com It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org For D-peptides, which contain D-amino acids, the CD spectra are typically mirror images of their L-peptide counterparts. plos.orgresearchgate.net

The far-UV CD spectrum (below 250 nm) is particularly sensitive to the peptide backbone conformation and can be used to identify secondary structures such as β-turns, α-helices, and random coils. wikipedia.orgsubr.edu For instance, a self-assembling peptide made of only D-amino acids, d-EAK16, showed a typical β-sheet spectrum at 25°C, which transformed into an α-helix spectrum at higher temperatures. plos.org The stability of these conformations can be investigated by varying experimental conditions like temperature, solvent, and pH. subr.edu While specific CD spectral data for this compound is not detailed in the provided search results, the principles of CD spectroscopy are broadly applicable to its conformational analysis. The technique can be used to monitor changes in its secondary structure upon interaction with proteins or in different formulation environments.

Typical CD Spectral Features of Peptide Secondary Structures
Secondary StructureCharacteristic Wavelengths (nm) and Ellipticity
α-HelixPositive band ~195 nm, Negative bands ~208 and ~222 nm
β-SheetPositive band ~195-200 nm, Negative band ~215-220 nm
β-TurnVaries by turn type; can show a weak positive band ~205 nm and a negative band ~225-230 nm
Random CoilStrong negative band ~198 nm

This table provides a general guide to the interpretation of CD spectra for peptides. The exact positions and intensities of the bands can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. nih.govacs.org For dipeptides, 1H NMR can provide detailed information about the chemical environment of each proton, and techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-bond and through-space connectivities, respectively. acs.orgnih.gov

While specific NMR studies focusing solely on this compound were not found in the search results, research on analogous glycyl-containing and asparagine-containing dipeptides provides a framework for how such an analysis would be conducted. rsc.orgrjpbcs.comnih.gov Such studies would involve assigning all proton resonances and using NOE-derived distance restraints and coupling constants to define the conformational ensemble of this compound in solution. nih.govnih.gov This experimental data is invaluable for validating and refining the computational models generated by DFT and MD simulations. rjpbcs.com

Biological Functions and Physiological Roles of Glycyl D Asparagine

Role as a Protein Stabilizer: Case Study with Interferon-alpha-2A

Glycyl-D-asparagine has been identified as a novel protein-stabilizing dipeptide. uni-muenchen.de Its efficacy has been notably demonstrated in studies with Interferon-alpha-2A (IFN-α-2a), a protein used in various therapeutic applications. uni-muenchen.deresearchgate.net The stabilization is achieved through a stoichiometric binding mechanism, where the dipeptide interacts directly with the protein to prevent aggregation. uni-muenchen.deuni-muenchen.de

Stoichiometric Interaction Mechanisms and Binding Sites

The stabilizing effect of this compound on Interferon-alpha-2A is attributed to its ability to bind to the protein with a micromolar affinity. uni-muenchen.de This interaction is complex, involving multiple binding sites on the protein surface. uni-muenchen.deuni-muenchen.denih.gov Molecular dynamics simulations have been instrumental in elucidating these interactions, revealing that this compound binds to regions on IFN-α-2a that are prone to aggregation. uni-muenchen.deuni-muenchen.de The initial hypothesis for its discovery was based on a structure-based approach that postulated a stabilizing effect achieved by the dipeptide binding to an aggregation-prone region on the protein's surface. uni-muenchen.deresearchgate.net The binding mechanism is characterized by a short residence time of the protein-excipient complex, calculated to be approximately 0.03 microseconds. uni-muenchen.deuni-muenchen.de This brief interaction is sufficient to inhibit aggregation without altering the therapeutic efficacy of the protein after administration. uni-muenchen.deresearchgate.netuni-muenchen.de

Key Findings on this compound and Interferon-alpha-2A Interaction:

ParameterFindingSource
Binding Affinity Micromolar (µM) range uni-muenchen.de
Interaction Type Stoichiometric binding uni-muenchen.de
Binding Sites Multiple sites, often near aggregation-prone regions uni-muenchen.deuni-muenchen.de
Residence Time ~0.03 µs uni-muenchen.deuni-muenchen.de

Influence on Protein Aggregation and Stability

The binding of this compound to Interferon-alpha-2A has a significant impact on the protein's stability, particularly in preventing aggregation under stress conditions like freezing-thawing and agitation. uni-muenchen.deuni-muenchen.de Studies have shown that this compound is more effective at reducing the formation of both sub-visible particles and soluble aggregates compared to its enantiomer, Glycyl-L-asparagine, and standard excipients like L-arginine and D(+)-trehalose. uni-muenchen.deuni-muenchen.de This highlights the stereospecificity of the interaction and the superior stabilizing activity of the D-form of the dipeptide. uni-muenchen.de The prevention of aggregation is a critical factor in maintaining the therapeutic viability of protein-based drugs. uni-muenchen.de

Involvement in Neurological and Neurotransmitter Systems (Contextualizing D-Asparagine)

While direct research on this compound's neurological roles is specific, the functions of its constituent amino acid, D-asparagine, and its analogue D-aspartate, provide a crucial context for its potential physiological activities in the brain.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors by D-Aspartate Analogs

D-aspartate, an analogue of the asparagine component of this compound, is known to be an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. frontiersin.orgnews-medical.netnih.govwikipedia.org NMDA receptors are ligand-gated ion channels that are crucial for synaptic plasticity, learning, and memory. news-medical.netnih.govcambridge.org The activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, such as D-serine or, as evidence suggests, D-aspartate. frontiersin.orgwikipedia.orgcambridge.org D-aspartate binds to the glutamate site on the NMDA receptor, thereby directly influencing its activation and the subsequent influx of calcium ions. frontiersin.org This modulation of NMDA receptor activity is a critical aspect of regulating glutamatergic neurotransmission. frontiersin.org

Impact on Glutamatergic Neurotransmission and Brain Function

The interaction of D-aspartate with NMDA receptors has a significant impact on the broader glutamatergic system. frontiersin.org Beyond its direct agonistic effects, D-aspartate can also enhance the presynaptic release of L-glutamate in certain brain regions. frontiersin.org This dual action—directly activating postsynaptic NMDA receptors and indirectly increasing the availability of the primary excitatory neurotransmitter, L-glutamate—positions D-aspartate as a key regulator of brain function. frontiersin.org Dysregulation of glutamatergic neurotransmission, particularly involving NMDA receptor hypofunction, has been implicated in the pathophysiology of various neurological and psychiatric disorders. cambridge.org

Neuroprotective Implications of D-Asparagine and Related Peptides

There is growing evidence for the neuroprotective roles of D-amino acids and related peptides. nih.govmdpi.com For instance, D-aspartic acid has been proposed as a therapeutic agent for neurological conditions associated with NMDA receptor hypofunction. researchgate.net Peptides containing D-amino acids, such as poly-D-arginine peptides, have demonstrated neuroprotective effects in models of brain injury by reducing excitotoxic cell death. nih.govfrontiersin.org These peptides are often more resistant to degradation by proteases, enhancing their therapeutic potential. nih.gov The neuroprotective mechanisms are thought to involve the modulation of glutamate receptor activity and the reduction of excitotoxic calcium influx. nih.gov Furthermore, some bioactive peptides have been shown to possess antioxidant properties and the ability to inhibit the aggregation of proteins like amyloid-beta, which is implicated in neurodegenerative diseases such as Alzheimer's. mdpi.comresearchgate.net

Participation in Cellular Metabolism and Pathways (Contextualizing Asparagine)

The metabolic significance of this compound is intrinsically linked to the roles of its constituent amino acids, glycine (B1666218) and D-asparagine. While glycine is a fundamental component of numerous metabolic pathways, the presence of the D-isomer of asparagine introduces specific metabolic considerations.

Asparagine, in its L-form, is a non-essential amino acid that plays a critical role in cellular function. It is integral to protein synthesis and serves as a key molecule in nitrogen transport and storage within the body. The synthesis of L-asparagine from L-aspartate is catalyzed by the enzyme asparagine synthetase (ASNS). uniprot.org

The demand for asparagine becomes particularly acute in rapidly proliferating cells, such as cancer cells. These cells often exhibit an increased reliance on glutamine for their metabolic needs. When glutamine becomes scarce, asparagine is crucial for cell survival as it can suppress apoptosis (programmed cell death) that would otherwise be induced by glutamine deprivation. In the absence of sufficient glutamine, asparagine can help maintain cellular viability and support proliferation. nih.gov This metabolic adaptability underscores the central role of asparagine in supporting the anabolic requirements of growing cells.

The table below summarizes key findings on the role of asparagine in cellular processes:

Cellular ProcessRole of AsparagineKey Findings
Cell Proliferation Supports growth in rapidly dividing cells.Crucial for cancer cells, especially under glutamine-depleted conditions. nih.gov
Cell Survival Suppresses apoptosis.Prevents programmed cell death when glutamine is limited.
Protein Synthesis A fundamental building block for proteins.Essential for the production of various cellular proteins.
Nitrogen Metabolism Involved in nitrogen transport and storage.Facilitates the movement and storage of nitrogen for various biosynthetic pathways.

This table provides an interactive summary of the roles of asparagine in cellular functions based on available research.

The metabolic fate of dipeptides like this compound is influenced by the presence of the D-amino acid. Peptides containing D-amino acids are generally more resistant to degradation by mammalian peptidases, which primarily recognize L-amino acids. tandfonline.com This resistance can lead to a longer biological half-life compared to their L-counterparts.

In mammals, the catabolism of free D-amino acids is carried out by specific enzymes. D-amino acid oxidase (DAO) is a key enzyme in this process, but it primarily acts on neutral and basic D-amino acids and does not oxidize acidic D-amino acids like D-aspartate. frontiersin.org Another enzyme, D-aspartate oxidase (DDO), specifically degrades D-aspartate, converting it to oxaloacetate. nih.gov However, the activity of these enzymes on D-amino acids within a peptide, such as in this compound, is not well-characterized.

Research on dipeptides containing D-amino acids has shown that they can have higher affinity for certain transporters, like the peptide transporter PEPT1, compared to their L-isomers. tandfonline.com While the specific metabolic pathways involving this compound in mammalian cells are not extensively documented, it is plausible that its metabolic processing is slow, and its biological effects may be related to its stability and potential interactions in its intact or partially metabolized form. Studies in microorganisms have explored the metabolism of related compounds, such as glucosylglycyl-L-asparagine, as part of biosynthetic sequences, but this is not directly transferable to mammalian metabolism. researchgate.net

Asparagine Metabolism in Cell Proliferation and Survival

Integrin Binding Potential of D-Amino Acid-Containing Peptides

Integrins are a family of cell surface receptors that mediate cell adhesion to the extracellular matrix (ECM) and play crucial roles in cell signaling, migration, and proliferation. The most common recognition motif for many integrins is the Arginyl-Glycyl-Aspartic acid (RGD) sequence found in ECM proteins. rsc.org

The binding of a peptide to an integrin is highly dependent on its three-dimensional conformation. The spatial arrangement of the amino acid side chains, particularly the charged groups of arginine and aspartic acid in the RGD motif, is critical for receptor recognition and binding affinity. rjpbcs.com

The introduction of a D-amino acid into a peptide can significantly alter its conformational preferences. D-amino acids can induce specific turns or bends in the peptide backbone, which may either enhance or inhibit binding to a receptor. mdpi.com For instance, in some cyclic peptides, the inclusion of a D-amino acid is essential for achieving the correct conformation for high-affinity integrin binding. researchgate.net Computational studies, such as molecular dynamics simulations, can provide insights into the stable conformations of peptides and predict their potential for receptor interaction. rjpbcs.comscielo.br A computational study on a peptide containing both D-arginine and D-aspartic acid suggested that it might be more susceptible to integrin binding than the all-L-amino acid version, due to a higher number of conformations that fit the required criteria for binding. rjpbcs.com

The stereochemistry of the aspartic acid residue in RGD-like sequences is a critical determinant of integrin binding. Research has shown that substituting the L-aspartate in an RGD peptide with D-aspartate can lead to a complete loss of its ability to inhibit cell attachment to fibronectin and vitronectin, rendering the peptide inactive. nih.gov This suggests that the specific orientation of the carboxyl group of the aspartate side chain is essential for its interaction with the integrin binding pocket.

Conversely, the substitution of L-arginine with D-arginine in the same peptide did not negatively affect its inhibitory capacity, indicating that the stereochemistry at this position is more permissive. nih.gov These findings highlight the stringent structural requirements at the aspartate position for integrin recognition.

The table below contrasts the effects of D-amino acid substitutions in RGD-like peptides on integrin binding:

Peptide ModificationEffect on Integrin BindingReference
Substitution of L-Aspartate with D-Aspartate Completely inactive peptide nih.gov
Substitution of L-Arginine with D-Arginine No difference in inhibitory capacity nih.gov
Peptide with D-Arginine and D-Aspartic Acid Potentially better integrin binding analog (computational study) rjpbcs.com

This interactive table summarizes the comparative effects of L- and D-amino acid substitutions on integrin binding, based on published research.

While direct experimental data on the integrin binding of this compound is lacking, the evidence from RGD-based studies strongly suggests that the D-configuration of the asparagine residue would likely prevent effective binding to many integrins that recognize sequences containing L-aspartate or L-asparagine. The conformational changes induced by the D-amino acid would likely misalign the critical functional groups required for interaction with the receptor.

Enzymatic Degradation and Biological Stability of Glycyl D Asparagine

Resistance to Proteolytic Enzymes and Enhanced Biological Half-Life

The substitution of the naturally occurring L-asparagine with its enantiomer, D-asparagine, in the peptide structure confers a remarkable resistance to enzymatic breakdown. nih.govresearchgate.net Proteolytic enzymes, such as proteases and peptidases, exhibit a high degree of stereospecificity, with their active sites configured to recognize and cleave peptide bonds between L-amino acids. Consequently, peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly enhanced biological half-life. researchgate.netmdpi.com

Research has consistently shown that the presence of D-amino acids, even at a single position within a peptide chain, can drastically reduce susceptibility to proteolysis. nih.govpnas.org For instance, studies on model peptides have demonstrated that modifying the C-terminus with a D-amino acid can increase stability in human serum and lysosomal preparations. lifetein.com While L-peptides may be completely degraded within hours, their D-amino acid-containing counterparts can remain largely intact for over 24 hours. nih.gov This resistance is attributed to the steric hindrance that the D-enantiomer presents within the enzyme's active site, preventing the proper orientation required for catalysis. mdpi.com Therefore, Glycyl-D-asparagine, by virtue of its D-asparagine residue, is expected to be highly stable against degradation by common aminopeptidases and other proteases that would readily cleave its L-L isomer, Glycyl-L-asparagine.

Table 1: Comparative Stability of L-Amino Acid vs. D-Amino Acid Modified Peptides This table illustrates the general principle of enhanced stability conferred by D-amino acids, as observed in various research studies.

Peptide TypeEnvironmentTime PointPercent RemainingSource
All L-PeptideProteinase K4 hours0% nih.gov
C-terminal D-Amino Acid PeptideProteinase K24 hours15% nih.gov
All L-Peptide50% Human Serum24 hoursDegradable lifetein.com
D-Amino Acids at Both Termini50% Human Serum24 hoursCompletely Stable lifetein.com

Mechanisms of D-Amino Acid Discrimination in Ribosomal Protein Synthesis

The cellular machinery for protein synthesis, the ribosome, almost exclusively utilizes L-amino acids. This high fidelity is maintained through several layers of discrimination that prevent the incorporation of D-amino acids like D-asparagine. biorxiv.org

The primary mechanisms for this discrimination include:

Aminoacyl-tRNA Synthetase (aaRS) Specificity : The first checkpoint occurs during the charging of transfer RNA (tRNA). Aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding tRNAs, exhibit a strong preference for L-amino acids. nih.gov They react much more slowly with D-amino acids, thus limiting the formation of D-aminoacyl-tRNAs. nih.gov

D-aminoacyl-tRNA deacylase (DTD) Activity : In the event that a D-aminoacyl-tRNA is formed, a nearly universally conserved enzyme called D-aminoacyl-tRNA deacylase (DTD) acts as a proofreading and clearing agent. nih.govpnas.org DTD specifically recognizes and hydrolyzes the bond between the D-amino acid and the tRNA, effectively removing it from the pool available for protein synthesis. pnas.org

Ribosomal Discrimination : The ribosome itself provides a final checkpoint. The peptidyl-transferase center (PTC), the active site of the ribosome where peptide bonds are formed, is optimized for L-amino acids. nih.govpnas.org When a D-aminoacyl-tRNA enters the ribosomal A-site, the geometry is suboptimal for the nucleophilic attack required for peptide bond formation, slowing the reaction significantly. nih.gov Furthermore, if a D-amino acid is successfully incorporated, the resulting peptidyl-D-aminoacyl-tRNA in the P-site can cause the ribosome to stall, interfering with the subsequent round of translation. pnas.org Structural studies suggest that a D-amino acid in the P-site stabilizes a ribosomal conformation that is non-conducive to further elongation. pnas.orguiuc.edu

Deamidation, Isomerization, and Racemization Processes in Asparagine-Containing Peptides

Independent of enzymatic degradation, asparagine residues are susceptible to spontaneous, non-enzymatic chemical modifications that can alter a peptide's structure and function. nih.govliverpool.ac.uk These reactions are particularly relevant for this compound, as the neighboring glycine (B1666218) residue is known to accelerate these processes due to its minimal steric hindrance. wikipedia.org

The central mechanism for these transformations is the formation of a five-membered succinimide (B58015) (cyclic imide) intermediate. nih.govwikipedia.org This occurs when the nitrogen atom of the adjacent peptide bond (from the glycine residue, in this case) attacks the side-chain carbonyl group of the asparagine. wikipedia.org

Deamidation : This is the process where the side-chain amide group of asparagine is lost, converting it into an aspartic acid residue. wikipedia.org Following the formation of the succinimide ring, hydrolysis occurs. This hydrolysis can cleave the ring at one of two carbonyl groups, resulting in a mixture of products. nih.gov This process leads to a net mass increase of approximately 1 Da. wikipedia.org

Isomerization : The hydrolysis of the asymmetric succinimide intermediate is the source of isomerization. capes.gov.brnih.gov Attack at the α-carbonyl group regenerates a standard aspartyl residue (linked via the α-carboxyl group). However, attack at the β-carbonyl group results in the formation of an isoaspartyl residue, where the peptide backbone is rerouted through the side-chain β-carboxyl group. nih.govwikipedia.org This "kink" in the peptide backbone is a significant structural alteration. biorxiv.org The formation of isoaspartate is generally favored over aspartate, often in a ratio of about 3:1. nih.gov

Racemization : Racemization is the conversion of one enantiomer to another (e.g., L to D or, in this case, D to L). For asparagine and aspartic acid, this process is also linked to the succinimide intermediate. nih.govresearchgate.net The α-carbon proton of the succinimide ring is relatively acidic and can be abstracted, forming a planar, resonance-stabilized carbanion. nih.gov Reprotonation can then occur from either side of this planar intermediate, leading to a mixture of both L- and D-succinimides. nih.govresearchgate.net Subsequent hydrolysis of this racemized mixture yields four distinct products: L-aspartyl, D-aspartyl, L-isoaspartyl, and D-isoaspartyl residues. nih.govacs.org In the context of this compound, this process would lead to the formation of its L-counterparts.

Table 2: Products of Spontaneous Degradation of an Asparagine Residue via a Succinimide Intermediate

Degradation ProcessInitial ResidueIntermediateFinal Products
Deamidation & IsomerizationAsparagine (Asn)SuccinimideAspartic Acid (Asp) and Isoaspartic Acid (isoAsp)
RacemizationL-Asparagine (L-Asn)L- & D-SuccinimideL-Asp, D-Asp, L-isoAsp, D-isoAsp
RacemizationD-Asparagine (D-Asn)D- & L-SuccinimideD-Asp, L-Asp, D-isoAsp, L-isoAsp

Analytical Detection and Quantification of Glycyl D Asparagine in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like dipeptides, chemical derivatization is a necessary prerequisite for GC-MS analysis. nih.gov This process converts the analyte into a more volatile and thermally stable derivative, allowing for its separation and detection by the GC-MS system. nih.gov

In the context of Glycyl-D-asparagine analysis, a two-step derivatization is often employed. nih.gov This typically involves esterification followed by acylation. For instance, analytes can be esterified using 2 M HCl in methanol (B129727) and subsequently acylated with an agent like pentafluoropropionic anhydride (B1165640) in ethyl acetate (B1210297) to create methyl ester-pentafluoropropionyl (Me-PFP) derivatives. nih.gov These derivatives are then amenable to GC separation and subsequent detection by mass spectrometry.

GC-MS has been successfully utilized for the identification of this compound in various biological extracts. Studies have reported the identification of this compound in methanolic extracts of Ocimum basilicum (basil) and in the white rind of watermelon (Citrullus lanatus). researchgate.netekb.eg In one study, the retention time for the this compound derivative was reported as 6.772 minutes. researchgate.net Another study identified this compound in watermelon rind extract with a retention time of 21.09 minutes. ekb.eg Furthermore, GC-MS analysis of volatile metabolites from Staphylococcus aureus also identified this compound. semanticscholar.org

The mass spectrum of the derivatized this compound provides a unique fragmentation pattern that serves as a fingerprint for its identification. The Human Metabolome Database (HMDB) provides predicted GC-MS spectra for Glycyl-asparagine, which can be used as a reference for experimental data. hmdb.ca For instance, a mass spectrum for Glycyl-DL-asparagine shows characteristic peaks that can be used for its identification. chemicalbook.com

Table 1: GC-MS Parameters for Amino Acid and Metabolite Analysis

Parameter Setting
Column Fused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm I.D., 0.25 µm film thickness)
Injection Mode Split-less
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Held at 40°C for 0.5 min, ramped to 210°C at 15°C/min, then to 320°C at 35°C/min
MS Interface Temperature 300 °C
Ion-Source Temperature 250 °C
Ionization Mode Negative-Ion Chemical Ionization (NICI)
Reagent Gas (for NICI) Methane at a flow rate of 2.4 mL/min
Mass Analyzer Single quadrupole
Scan Range (for identification) m/z 50–1000
Quantification Mode Selected-Ion Monitoring (SIM)

Note: This table represents typical parameters and may require optimization for specific applications. nih.gov

Mass Spectrometry Imaging (MSI) for Spatial Localization in Complex Biological Matrices

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections and other complex biological samples. frontiersin.org This technology provides crucial information about the localization of biomolecules, including peptides like this compound, within their native environment. frontiersin.orgmdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a commonly used ionization source for MSI. nih.govnih.gov In a typical MALDI-MSI workflow, a thin section of a biological sample is coated with a matrix that facilitates the desorption and ionization of the analytes upon laser irradiation. The sample is then scanned in two dimensions, and a mass spectrum is acquired at each pixel, creating a map of the distribution of detected ions. nih.gov

MSI has been applied to study the spatial distribution of a wide array of metabolites, including dipeptides, in various organisms. mdpi.com For example, a study on methicillin-resistant and susceptible Staphylococcus aureus colonies used MALDI-MSI to identify and spatially localize potential metabolites, including this compound. researchgate.netbrjac.com.br This approach helps in understanding the metabolic differences between bacterial strains. researchgate.netbrjac.com.br

The development of advanced MSI techniques, such as three-dimensional (3D) MSI, offers even more detailed spatial information, allowing for the visualization of metabolite distribution within the depth of a sample. mdpi.com These advancements are crucial for understanding the complex metabolic processes in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Peptidomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone of peptidomics, the large-scale study of peptides. mdpi.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for the analysis of complex peptide mixtures from biological fluids and tissues. mdpi.com

Peptidomic studies can be broadly categorized into two main approaches: untargeted and targeted analysis. unina.it

Untargeted peptidomics aims to identify and relatively quantify as many peptides as possible in a sample without prior knowledge of their identities. unina.it This discovery-driven approach is useful for identifying novel peptides and generating new hypotheses. Data-dependent acquisition (DDA) is a common untargeted method where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation and analysis. researchgate.net

Targeted peptidomics , on the other hand, focuses on the accurate quantification of a predefined set of peptides. unina.itnih.gov This approach, often using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), offers higher sensitivity and specificity compared to untargeted methods. nih.govanaquant.com In SRM, the mass spectrometer is set to monitor specific precursor-to-fragment ion transitions for the target peptides, enhancing the signal-to-noise ratio and allowing for precise quantification. anaquant.com

LC-MS/MS-based peptidomics has been instrumental in identifying and quantifying a vast number of peptides in various biological fluids, including blood, urine, and breast milk. unina.it For instance, a targeted LC-MS/MS method was developed to measure bioactive peptides in collagen hydrolysates, demonstrating the ability to quantify specific di- and tripeptides in complex mixtures. researchgate.netnih.gov While specific studies focusing solely on the targeted quantification of this compound in biological fluids using these advanced peptidomic approaches are not extensively detailed in the provided search results, the established methodologies are directly applicable.

Table 2: Comparison of Targeted and Untargeted Peptidomics

Feature Targeted Peptidomics Untargeted Peptidomics
Goal Absolute or relative quantification of known peptides Identification and relative quantification of all detectable peptides
Selectivity High Moderate
Sensitivity High Lower than targeted
Throughput High (for a limited number of peptides) Lower (more comprehensive analysis)
Common Techniques Selected Reaction Monitoring (SRM), Parallel Reaction Monitoring (PRM) Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA)

| Application | Validation of biomarkers, quantitative studies | Discovery of novel peptides, hypothesis generation |

Technological Advancements in D-Amino Acid Analysis and Chiral Separation

The analysis of D-amino acid-containing peptides (DAACPs) like this compound requires specialized analytical techniques due to the need to differentiate between stereoisomers. atlasofscience.org The presence of a D-amino acid residue can significantly impact a peptide's biological activity and stability. nih.gov

Recent advancements in analytical chemistry have greatly improved the ability to analyze D-amino acids and their containing peptides. mdpi.comnih.gov One of the key challenges is the chiral separation of enantiomers. atlasofscience.org High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for this purpose. mdpi.comresearchgate.net Crown-ether-based chiral columns, for example, have shown excellent performance in separating diastereomeric peptides. mdpi.com

Derivatization with chiral reagents is another common strategy. nih.govmdpi.com Marfey's reagent, for instance, can be used to derivatize amino acids after peptide hydrolysis, allowing for their chiral separation and analysis by LC-MS. nih.gov

Furthermore, the development of tandem liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems has enabled the simultaneous, rapid, and highly sensitive analysis of both L- and D-amino acids in biological samples. kao.com These advanced systems are crucial for investigating the role of D-amino acids in various physiological and pathological processes. kao.com The combination of improved chiral separation techniques and high-resolution mass spectrometry continues to push the boundaries of D-amino acid analysis, facilitating a deeper understanding of the biological significance of compounds like this compound. atlasofscience.orgnih.gov

Biomedical and Pharmacological Research Potential of Glycyl D Asparagine

Therapeutic Applications of D-Amino Acid Peptides

Peptides composed of D-amino acids, the mirror images of the more common L-amino acids, are gaining significant interest in therapeutic research. lifetein.com The primary advantage of incorporating D-amino acids into peptides is their enhanced stability. lifetein.comnih.gov Unlike natural L-peptides, D-amino acid-containing peptides are resistant to degradation by most endogenous proteases, which significantly increases their half-life and bioavailability in biological systems. lifetein.comnih.govmdpi.comjpt.com This inherent stability makes them attractive candidates for developing drugs that require sustained activity. lifetein.com Furthermore, D-peptides can exhibit unique biological activities, sometimes with increased receptor binding affinities compared to their L-counterparts. lifetein.commdpi.com These properties have led to their exploration for a variety of therapeutic uses, including as enzyme inhibitors, hormone analogs, and antimicrobial and anticancer agents. lifetein.commdpi.com

The emergence of antimicrobial resistance has spurred research into novel therapeutic agents, with D-amino acid peptides showing significant promise. cdnsciencepub.com These peptides can exert antimicrobial effects through various mechanisms, such as disrupting the integrity of bacterial cell membranes or interfering with intracellular processes like protein and DNA synthesis. lifetein.comcdnsciencepub.com A key advantage of D-peptides is their resistance to degradation by bacterial enzymes, making them potent and durable antimicrobial agents. lifetein.com

The dipeptide Glycyl-D-asparagine has been identified in natural sources that exhibit antimicrobial properties. For instance, it was detected in extracts of watermelon white rind which demonstrated antibacterial activity against E. coli and Salmonella sp. ekb.eg It has also been identified as a secondary metabolite in the fungus Alternaria alternata and the bacterium Staphylococcus aureus, with studies indicating associated antibacterial activity. researchgate.netijpbms.comsemanticscholar.org Another study noted its presence in the methanolic extract of Ocimum basilicum (basil), which was tested against several bacterial strains. researchgate.net

Interactive Table 1: Studies Identifying this compound in Extracts with Antimicrobial Activity

Source Organism/Material Detected Compound Target Pathogens Finding Citation
Watermelon (Citrullus lanatus) White Rind This compound E. coli, Salmonella sp. Ethanolic and aqueous extracts containing the compound showed inhibitory effects. ekb.eg
Staphylococcus aureus This compound E. coli Metabolites from S. aureus containing the compound demonstrated high antibacterial activity. ijpbms.comsemanticscholar.org
Alternaria alternata This compound Not specified Identified as a secondary metabolite with antimicrobial activity. researchgate.net
Basil (Ocimum basilicum) This compound S. aureus, E. coli, etc. Identified as a bioactive compound in an extract with broad antibacterial activity. researchgate.net

Beyond direct antimicrobial action, D-amino acids and peptides containing them are potent agents against biofilms, which are structured communities of bacteria that protect them from antibiotics and host immune responses. mdpi.comnih.gov D-amino acids have been shown to prevent biofilm formation and disperse pre-existing biofilms. mdpi.comcdnsciencepub.comnih.gov For example, certain D-amino acids can interfere with the cell wall structure of bacteria like Bacillus subtilis, inhibiting growth and biofilm development. cdnsciencepub.com Studies have demonstrated that D-amino acid peptides can effectively inhibit biofilm development in pathogens such as Pseudomonas aeruginosa and may help reduce biofilm persistence in infections. cdnsciencepub.comnih.gov

D-amino acid-containing peptides are being actively explored as potential anticancer therapeutics. cdnsciencepub.com Many anticancer peptides (ACPs) are cationic and share characteristics with antimicrobial peptides, allowing them to selectively target the negatively charged membranes of cancer cells over normal cells. oup.com The incorporation of D-amino acids into ACPs can significantly improve their therapeutic potential by increasing their stability against enzymatic degradation in serum. nih.govnih.gov This enhanced biostability allows for a longer duration of action. nih.gov

Replacing L-amino acids with their D-enantiomers can also improve the selectivity of the peptide, reducing toxicity to normal cells while maintaining or even enhancing its antitumor activity. nih.govmdpi.comacs.org For example, a synthetic diastereomeric peptide, D-K4R2L9, which contains D-amino acids, has demonstrated anticancer activity against melanoma and prostate cancer cell lines. mdpi.com In other instances, replacing an L-amino acid with a D-amino acid in a peptide sequence resulted in improved stability and inhibitory activity against cancer cells. nih.gov While direct anticancer studies on this compound are not prominent, the principles established with other D-amino acid peptides provide a strong rationale for its exploration in this field. The component D-asparagine has been noted as a precursor for molecules with antimicrobial properties and has been studied as a neuroprotective agent, while L-asparagine metabolism is a target in some cancer therapies. mdpi.comeviq.org.aunih.gov

Interactive Table 2: Examples of D-Amino Acid-Containing Peptides in Anticancer Research

Peptide Composition Target/Activity Citation
D-K4R2L9 Synthetic, 15-residue diastereomeric peptide Showed activity against mouse melanoma and human prostate cancer cell lines. mdpi.com
PMI-4 PMI peptide with a single D-amino acid substitution Showed the strongest inhibitory activity against U87 glioma cells compared to the original peptide. nih.gov
Nap-GDFDFDYGRGD Self-assembling peptide with D-amino acids Used as a carrier for the drug 10-hydroxycamptothecin, showing better selectivity and antitumor activity than its L-amino acid counterpart. acs.org
D1 Peptide D-enantiomeric peptide Selected to bind to Aβ fibrils, a target in Alzheimer's disease, demonstrating the potential of D-peptides in targeting disease-related protein aggregates. thno.org

Development as Antimicrobial and Antibiofilm Agents

Research in Neurodegenerative Diseases and Central Nervous System Disorders

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are often characterized by the progressive loss of neurons and the aggregation of misfolded proteins. wikipedia.orgmdpi.comnih.gov Research has increasingly pointed to a role for D-amino acids in the central nervous system (CNS) and the pathology of these disorders. mdpi.comnih.gov Specifically, D-serine and D-aspartate, a constituent of this compound, have been found in the human brain and are known to act as modulators of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory. mdpi.comnih.gov

Dysfunction of the NMDA receptor is implicated in the neurotoxic processes of Alzheimer's disease. nih.govmdpi.com Notably, D-amino acid-containing peptides (DAACPs) have been isolated from patients with Alzheimer's disease and other conditions like cataracts, suggesting they may be involved in the disease process. mdpi.comacs.orgdntb.gov.ua These peptides can be formed through the spontaneous or enzyme-catalyzed conversion of L-amino acids to D-amino acids within proteins, a process that can be induced by factors like oxidative stress. acs.org The presence of DAACPs, such as Aβ peptide containing D-Serine, is believed to contribute to the neurodegeneration seen in Alzheimer's. mdpi.com The stability of D-amino acid peptides also makes them useful tools for developing inhibitors of protein aggregation, a key pathological feature of many neurodegenerative diseases. thno.orgkau.edu.sa

Biomarker Discovery and Diagnostic Applications for Disease States

The presence and concentration of specific D-amino acids and D-amino acid-containing peptides (DAACPs) in bodily fluids are being investigated as potential biomarkers for various diseases. mdpi.comacs.org Since the levels of certain D-amino acids can change significantly in pathological states, they may serve as indicators for disease diagnosis, progression, or response to therapy. mdpi.comdntb.gov.uaresearchgate.net

For example, increased levels of free D-amino acids have been found in several diseases, including Alzheimer's disease and chronic kidney disease. mdpi.comdntb.gov.uanih.gov The discovery of DAACPs in patients with cataracts and Alzheimer's has spurred consideration of these molecules as potential disease biomarkers. mdpi.comacs.org Specifically relating to a component of this compound, a recent study found that plasma D-asparagine levels showed a robust, positive linear association with markers of kidney function and could detect chronic kidney disease in children with high sensitivity and specificity. nih.gov This suggests that D-asparagine could be a useful clinical marker for renal function. nih.gov The development of advanced analytical techniques is improving the ability to detect and quantify these chiral molecules, paving the way for their use in diagnostic applications. jpt.comacs.orgmdpi.com

Q & A

Q. How can Glycyl-D-asparagine be reliably identified in natural product extracts using analytical chemistry techniques?

Methodological Answer :

  • Use GC-MS or HPLC with retention time (RT) cross-referencing against established databases. For example, this compound has been detected at RT = 21.09 in GC-MS analysis of plant extracts and RT = 14.691 in pharmacological studies .
  • Validate identification via fragmentation patterns and comparison with synthetic standards. Include isotopic abundance analysis to confirm molecular formula (C₆H₁₁N₃O₄) .

Q. What are the baseline pharmacological properties of this compound, and how can these be experimentally validated?

Methodological Answer :

  • Conduct in vitro bioactivity assays (e.g., antimicrobial or analgesic activity tests) using standardized protocols (e.g., broth microdilution for antibacterial activity ).
  • Compare results against positive controls (e.g., known analgesics like ibuprofen) and account for solvent interference using blinded experimental replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported retention times (RT) of this compound across chromatographic studies?

Methodological Answer :

  • Perform systematic method optimization :
    • Standardize chromatographic conditions (column type, temperature gradient, mobile phase).
    • Use internal standards (e.g., deuterated analogs) to calibrate RT variability .
  • Publish detailed method validation parameters (e.g., LOD, LOQ, precision) to enable cross-study reproducibility .

Q. What experimental frameworks are optimal for studying the stereospecific bioactivity of this compound versus its enantiomers?

Methodological Answer :

  • Design enantioselective synthesis protocols to isolate D- and L-forms, followed by chiral chromatography (e.g., Chiralpak columns) .
  • Use molecular docking simulations to predict binding affinity differences to target proteins (e.g., opioid receptors for analgesic activity) and validate via surface plasmon resonance (SPR) .

Q. How can researchers address low yield in solid-phase synthesis of this compound derivatives?

Methodological Answer :

  • Optimize coupling reagents (e.g., HATU vs. DCC) and monitor reaction progress via real-time FTIR to detect intermediate formation .
  • Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) affecting yield .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer :

  • Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring data meets normality assumptions via Shapiro-Wilk tests .

Q. How should conflicting results between in vitro and in vivo studies of this compound be reconciled?

Methodological Answer :

  • Conduct pharmacokinetic profiling to assess bioavailability and metabolite interference.
  • Use transwell assays to model in vivo barriers (e.g., blood-brain penetration for analgesic studies) .

Literature & Experimental Design

Q. What strategies ensure a rigorous literature review when proposing novel applications of this compound?

Methodological Answer :

  • Follow the PICO framework (Population, Intervention, Comparison, Outcome) to structure research gaps .
  • Prioritize primary sources from journals with IF > 3.0 and validate claims via citation tracking (e.g., Web of Science) .

Q. How can researchers design a hypothesis-driven study on this compound’s role in metabolic pathways?

Methodological Answer :

  • Formulate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Integrate isotopic labeling (e.g., ¹³C-glucose tracing) to track asparagine incorporation in cell cultures .

Ethical & Reporting Standards

Q. What ethical considerations apply to studies involving this compound derivatives with potential CNS effects?

Methodological Answer :

  • Adhere to ICH Guidelines for preclinical safety testing (e.g., neurotoxicity screening in zebrafish models) .
  • Disclose conflicts of interest and raw data via FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.